molecular formula C19H12N2O3 B7751943 2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one

2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one

Cat. No.: B7751943
M. Wt: 316.3 g/mol
InChI Key: CGMMNYZELXYBKB-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with a pyridine ring, which is further substituted with an amino group and a benzoyl group.

Preparation Methods

The synthesis of 2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one can be achieved through multicomponent reactions involving aldehydes, malononitrile, and cyclohexanediones . These reactions are typically carried out under microwave irradiation or ultrasonic radiation to enhance the reaction rate and yield. Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) are often used to facilitate the reaction . Industrial production methods may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.

    Cycloaddition: The compound can participate in cycloaddition reactions with polarized olefins, leading to the formation of various cyclic derivatives.

Scientific Research Applications

2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. It inhibits mitogen-activated protein kinase MK-2, which plays a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as TNF-α . By suppressing TNF-α expression, the compound can reduce inflammation and potentially inhibit tumor growth.

Comparison with Similar Compounds

2-amino-3-benzoyl-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-amino-3-benzoylchromeno[2,3-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c20-18-13(16(22)11-6-2-1-3-7-11)10-14-17(23)12-8-4-5-9-15(12)24-19(14)21-18/h1-10H,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMMNYZELXYBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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